molecular formula C6H10N2O2 B14622971 1-Propanoylimidazolidin-2-one CAS No. 55150-33-9

1-Propanoylimidazolidin-2-one

Cat. No.: B14622971
CAS No.: 55150-33-9
M. Wt: 142.16 g/mol
InChI Key: MPSSSVUOOMDBRF-UHFFFAOYSA-N
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Description

1-Propanoylimidazolidin-2-one is an organic compound with the molecular formula C6H10N2O . It is characterized by an imidazolidin-2-one core structure, a five-membered ring containing nitrogen and a carbonyl group, which is functionalized with a propanoyl substituent . This specific structure suggests its potential utility as a building block or intermediate in various research fields, including medicinal chemistry and organic synthesis. Researchers may employ this compound in the development of novel molecules or as a precursor for more complex chemical entities. The compound is provided for research and development purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

55150-33-9

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-propanoylimidazolidin-2-one

InChI

InChI=1S/C6H10N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2-4H2,1H3,(H,7,10)

InChI Key

MPSSSVUOOMDBRF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCNC1=O

Origin of Product

United States

Chemical Reactions Analysis

1-Propanoylimidazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed from these reactions vary based on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Propanoylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences Potential Applications
1-Propanoylimidazolidin-2-one C₆H₁₀N₂O₂ 142.16 Imidazolidinone, propanoyl Five-membered lactam ring with acyl side chain Chiral synthesis, drug intermediates
(S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone C₂₄H₂₃NO₂ 357.44 Pyrrolidinone, trityloxymethyl Five-membered lactam with bulky trityl group Protecting group in peptide synthesis
Imidazolidin-2-one C₃H₆N₂O 86.09 Imidazolidinone Unsubstituted lactam ring Precursor for heterocyclic chemistry
1-Acetylimidazolidin-2-one C₅H₈N₂O₂ 128.13 Imidazolidinone, acetyl Shorter acyl chain (acetyl vs. propanoyl) Catalysis, polymer chemistry

Key Observations:

Ring Size and Substitution: this compound and (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone both contain five-membered lactam rings, but the latter’s trityloxymethyl group introduces steric hindrance, limiting its reactivity compared to the propanoyl-substituted imidazolidinone . Substituents like propanoyl enhance solubility in organic solvents, whereas bulky groups (e.g., trityl) are often used for protective roles in synthesis.

Functional Group Impact: The propanoyl group in this compound provides a reactive site for nucleophilic acyl substitution, making it useful in coupling reactions. In contrast, acetyl derivatives (e.g., 1-Acetylimidazolidin-2-one) offer similar reactivity but with reduced steric and electronic effects due to a shorter chain.

Applications: Compounds like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone are employed in stereoselective synthesis due to their chiral centers and protective capabilities . Unsubstituted imidazolidin-2-one serves as a scaffold for developing antimicrobial or antiviral agents, while acylated variants (e.g., this compound) may exhibit enhanced bioavailability in drug design.

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